Cas no 141505-33-1 (LEVOSIMENDAN)

LEVOSIMENDAN 化学的及び物理的性質
名前と識別子
-
- Levosimendan
- Propanedinitrile, 2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-
- (-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile
- (-)-[4-[(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile
- (-)-OR-1259
- (R)-(-)-2-[4-(4-methyl-6-oxo-1,4,5,6,-tetrahydropyridazin-3-yl)phenylhydrazono]propanedinitrile
- (R)-(-)-simendan
- (R)-Simendan
- AC1MHWDS
- CHEBI:50567
- Levosimedan
- levosimendanum
- OR1259
- OR-1259
- Simdax
- Simdax (TN)
- 2-[2-[4-[(4R)-1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-propanedinitrile
- R)-((4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono) propanedintrile
- 2-[2-[4-[(4R)-1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]propanedinitrile
- Mesoxalonitrile (-)-{p-[(R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl}hydrazone
- OR 1259
- C6T4514L4E
- DSSTox_RID_81620
- DSSTox_CID_26445
- (R)-((4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono) propanedintrile
- Mesoxalonitrile (-)-(p((R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazone
- DSSTox_GSID_46445
- 2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile
- Levosimendan [INN]
- Mesoxalonit
- Simsndan
- -2-[[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)19henyl]hydrazono]Propandinitrile
- [[4-[(4R)-1,4,5,6-Terahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]propanedinitrile
- Simda
- (R)-2-[[4-(1,4,5,6-TETRAHYDRO-4-METHYL-6-OXO-3-PYRIDAZINYL)PHENYL] HYDROZONO]PRO
- Levosimendan [USAN:INN]
- (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide
- Tox21_112191_1
- Simsndan;OR-1259
- CCG-213048
- SW219172-1
- LEVOSIMENDAN [MART.]
- ({4-[(4R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]phenyl}hydrazono)propanedintrile
- SCHEMBL83243
- AM84381
- DB00922
- HMS3884N17
- WHXMKTBCFHIYNQ-SECBINFHSA-N
- CHEMBL2051955
- AB01562970_02
- KUC109648N
- NCGC00263564-01
- BCP07048
- Tox21_113768
- LEVOSIMENDAN [WHO-DD]
- HY-14286
- ((4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono)propanedinitrile
- CAS-141505-33-1
- 1-beta-D-Ribofuranose-1H-1,2,4-triazole-3-methylcarbonate
- EN300-18567987
- NCGC00263564-02
- A807767
- BM164625
- BDBM50469700
- MLS003899227
- NSC 759644
- PROPANEDINITRILE, 2-(2-(4-((4R)-1,4,5,6-TETRAHYDRO-4-METHYL-6-OXO-3-PYRIDAZINYL)PHENYL)HYDRAZINYLIDENE)-
- PROPANEDINITRILE, ((4-(1,4,5,6-TETRAHYDRO-4-METHYL-6-OXO-3-PYRIDAZINYL)PHENYL)HYDRAZONO)-, (R)-
- Tox21_112191
- 141505-33-1
- 1-cyano-N-{4-[(4R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]phenyl}methanecarbohydrazonoyl cyanide
- DTXCID7026445
- KSC-210-010
- L0320
- NCGC00253641-01
- AKOS015895214
- (R)-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide
- Levosimendan, >=98% (HPLC)
- UNII-C6T4514L4E
- AB01562970_01
- 2-(2-(4-((4R)-1,4,5,6-TETRAHYDRO-4-METHYL-6-OXO-3-PYRIDAZINYL)PHENYL)HYDRAZINYLIDENE)PROPANEDINITRILE
- N12889
- D04720
- AC-1752
- NSC759644
- SMR002529692
- Levosimendan- Bio-X
- Mesoxalonitrile (p-((R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-pyridazinyl)phenyl)hydrazone
- SR-01000931342
- MFCD00867135
- Simendan, (r)-
- DTXSID9046445
- LEVOSIMENDAN [USAN]
- NSC-759644
- (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyldicyanide
- Levosimendan (USAN/INN)
- LEVOSIMENDAN [MI]
- SR-01000931342-2
- MLS006010741
- Mesoxalonitrile (-)-(p((R)-1,4,5,6-tetrahydro-4-methyl-6- oxo-3-pyridazinyl)phenyl)hydrazone
- HMS3264G03
- DS-8918
- Q162541
- 2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazono]propanedinitrile
- s2446
- Pharmakon1600-01502356
- BRD-K03095347-001-06-1
- BRD-K03095347-001-05-3
- LEVOSIMENDAN
-
- MDL: MFCD00867135
- インチ: 1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1
- InChIKey: WHXMKTBCFHIYNQ-SECBINFHSA-N
- ほほえんだ: O=C1C([H])([H])[C@@]([H])(C([H])([H])[H])C(C2C([H])=C([H])C(=C([H])C=2[H])N([H])/N=C(\C#N)/C#N)=NN1[H]
計算された属性
- せいみつぶんしりょう: 280.107259g/mol
- ひょうめんでんか: 0
- XLogP3: 2.3
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 回転可能化学結合数: 3
- どういたいしつりょう: 280.107259g/mol
- 単一同位体質量: 280.107259g/mol
- 水素結合トポロジー分子極性表面積: 113Ų
- 重原子数: 21
- 複雑さ: 549
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 9
じっけんとくせい
- 色と性状: 黄色結晶粉末。
- 密度みつど: 1.33
- ゆうかいてん: 216-219°C (dec.)
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.673
- ようかいど: DMSO: ≥20mg/mL
- PSA: 113.43
- LogP: 1.19916
- ひせんこうど: D25 -566° (tetrahydrofurane/methanol)
- 酸性度係数(pKa): 6.3(at 25℃)
- マーカー: 5471
- 光学活性: [α]/D -500 to -650°, c = 0.5 in THF
- ようかいせい: 水に溶ける。
LEVOSIMENDAN セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: 36/37
- RTECS番号:TY1570210
-
危険物標識:
- どくせい:LD50 in male, female mice, male rats (mg/kg): 156, 152, 103 orally; 32, 50, 57 i.v. (Pagel)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装グループ:III
LEVOSIMENDAN 税関データ
- 税関コード:2933.99.7500
LEVOSIMENDAN 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D961621-5g |
Mesoxalonitrile (-)-{p-[(R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl}hydrazone |
141505-33-1 | 97% | 5g |
$580 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MW121-200mg |
LEVOSIMENDAN |
141505-33-1 | 98+% | 200mg |
252.0CNY | 2021-08-04 | |
TRC | L378000-50mg |
Levosimendan |
141505-33-1 | 50mg |
$68.00 | 2023-05-18 | ||
Key Organics Ltd | AS-12478-1MG |
Levosimendan |
141505-33-1 | >98% | 1mg |
£36.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2530-25 mg |
Levosimendan |
141505-33-1 | 99.93% | 25mg |
¥366.00 | 2021-09-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L62290-1g |
Levosimendan |
141505-33-1 | 1g |
¥706.0 | 2021-09-09 | ||
Chemenu | CM126683-1g |
(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide |
141505-33-1 | 98% | 1g |
$224 | 2022-12-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026805-100mg |
Levosimendan,98% |
141505-33-1 | 98% | 100mg |
¥160 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026805-1g |
Levosimendan,98% |
141505-33-1 | 98% | 1g |
¥837 | 2024-05-25 | |
TRC | L378000-100mg |
Levosimendan |
141505-33-1 | 100mg |
$80.00 | 2023-05-18 |
LEVOSIMENDAN サプライヤー
LEVOSIMENDAN 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
6. Caper tea
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
LEVOSIMENDANに関する追加情報
Comprehensive Overview of LEVOSIMENDAN (CAS No. 141505-33-1): Mechanism, Applications, and Clinical Insights
LEVOSIMENDAN (CAS No. 141505-33-1) is a calcium-sensitizing agent primarily used in the management of acute decompensated heart failure. Its unique mechanism of action, which enhances myocardial contractility without increasing intracellular calcium levels, has made it a subject of extensive research and clinical interest. Unlike traditional inotropes, LEVOSIMENDAN reduces the risk of arrhythmias and myocardial oxygen demand, addressing key concerns in modern cardiology.
The compound’s molecular structure and pharmacological profile have positioned it as a promising therapeutic option for patients with low cardiac output syndrome and post-cardiac surgery recovery. Recent studies highlight its potential in reducing hospital readmission rates, a pressing issue in healthcare systems worldwide. Clinicians often search for "LEVOSIMENDAN vs. dobutamine" or "LEVOSIMENDAN survival benefits," reflecting the growing demand for evidence-based comparisons.
One of the most debated topics in cardiology forums is whether LEVOSIMENDAN should be administered as a continuous infusion or bolus dose. Current guidelines recommend individualized protocols, but emerging data suggest that prolonged infusions may improve outcomes in select populations. This aligns with the broader trend toward personalized medicine, a hot topic in 2024.
From a biochemical perspective, LEVOSIMENDAN (CAS No. 141505-33-1) binds to cardiac troponin C, stabilizing the calcium-induced conformational change. This action prolongs the systole without affecting diastolic function—a critical advantage over phosphodiesterase inhibitors. Researchers frequently investigate "LEVOSIMENDAN pharmacokinetics" and "metabolite OR-1896," as its active metabolite contributes to sustained effects.
Patient-centric discussions often revolve around LEVOSIMENDAN’s cost-effectiveness and accessibility, particularly in low-resource settings. Health economics analyses indicate that while the drug may have higher upfront costs, its potential to reduce ICU stays and complications could offset expenses. These insights are vital for policymakers grappling with heart failure management strategies.
In summary, LEVOSIMENDAN (CAS No. 141505-33-1) represents a paradigm shift in acute heart failure therapy. Its calcium-sensitizing properties, favorable safety profile, and emerging applications in critical care continue to drive both clinical adoption and scientific inquiry. As cardiovascular research evolves, this compound remains at the forefront of innovative treatments.
141505-33-1 (LEVOSIMENDAN) 関連製品
- 108381-22-2(3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-)
- 107295-33-0(3(2H)-Pyridazinone,6-(4-aminophenyl)-4,5-dihydro-5-methyl-)
- 1578-89-8(3H-Pyrazol-3-one,2,4-dihydro-5-(4-methoxyphenyl)-)
- 126681-63-8(Benzo[h]cinnolin-3(2H)-one,4,4a,5,6-tetrahydro-4a-(hydroxymethyl)-)
- 1017-06-7(6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one)
- 36725-28-7(3(4-Aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one)
- 66076-78-6(2,4-Dihydro-5-(4-methylphenyl)-3H-pyrazol-3-one)
- 131741-08-7(Simendan)
- 101328-85-2(OR-1855)
- 141505-33-1(LEVOSIMENDAN)

